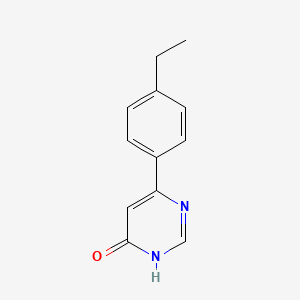
6-(4-Ethylphenyl)pyrimidin-4-ol
Overview
Description
“6-(4-Ethylphenyl)pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Scientific Research Applications
Synthesis of Bicyclic Pyrimidine Analogues
6-(4-Ethylphenyl)pyrimidin-4-ol: serves as a precursor in the synthesis of bicyclic pyrimidine analogues, which are significant in medicinal chemistry. These compounds, including pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, exhibit a range of biological activities and are used in the development of new therapeutic agents .
Antifungal Drug Development
This compound is a key intermediate in the synthesis of Voriconazole , an antifungal medication. Voriconazole has shown excellent activity against a variety of yeasts and filamentous fungi, making it a promising agent for treating invasive infections caused by fungi like Aspergillus .
Optimization of Pharmaceutical Synthesis
The compound’s synthesis has been optimized to reduce material costs and simplify production methods. This has significant implications for the pharmaceutical industry, where cost-effective and efficient synthesis methods are crucial for large-scale drug production .
Biological Characterization of Pyrimidine Derivatives
Research into the biological characteristics of pyrimidine derivatives, including 6-(4-Ethylphenyl)pyrimidin-4-ol , helps establish their potential as standard biological components in synthetic organic and medicinal chemistry .
Analgesic and Anti-inflammatory Applications
Pyrimidine derivatives have been studied for their analgesic and anti-inflammatory properties. Compounds structurally related to 6-(4-Ethylphenyl)pyrimidin-4-ol have shown potential in pain management and inflammation control .
Bioengineering and Applied Chemistry
The compound’s versatility extends to bioengineering and environmental applications. Its use in the synthesis of natural and synthetic polymers can lead to advancements in biomedical materials and environmental technologies .
Cyclization Methods in Organic Chemistry
6-(4-Ethylphenyl)pyrimidin-4-ol: is involved in novel cyclization methods, which are crucial for the construction of complex organic molecules. These methods contribute to the broader field of organic synthesis and compound design .
Large-Scale Production for Commercial Use
The development of rapid and convenient methods for producing 6-(4-Ethylphenyl)pyrimidin-4-ol has enabled its use on a commercial scale. This is particularly relevant for the mass production of pharmaceuticals where this compound is utilized .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-(4-Ethylphenyl)pyrimidin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
6-(4-Ethylphenyl)pyrimidin-4-ol interacts with its target, EGFR, by binding to the active site of the receptor . This binding can inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
Upon binding to EGFR, 6-(4-Ethylphenyl)pyrimidin-4-ol inhibits the activation of several key biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, 6-(4-Ethylphenyl)pyrimidin-4-ol can exert its anti-proliferative effects .
Result of Action
The binding of 6-(4-Ethylphenyl)pyrimidin-4-ol to EGFR leads to the inhibition of the receptor’s activity, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival . This results in the anti-proliferative activity of the compound, as evidenced by its ability to inhibit the proliferation of various human tumor cells .
properties
IUPAC Name |
4-(4-ethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBRKPRYLRCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



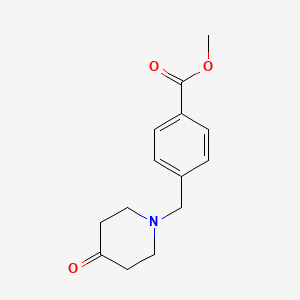
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
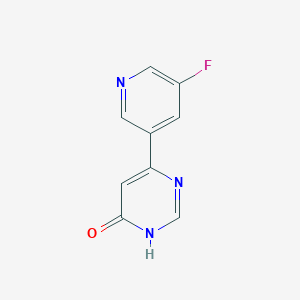
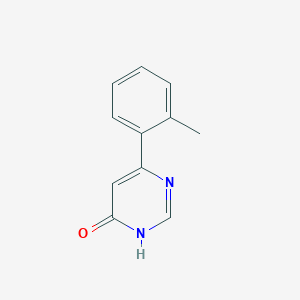
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
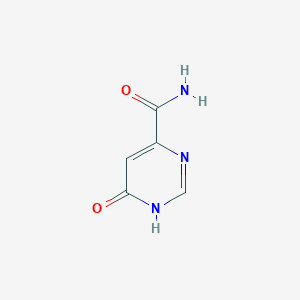
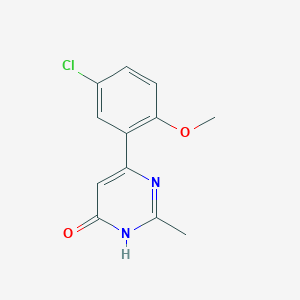

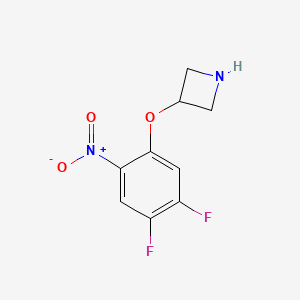
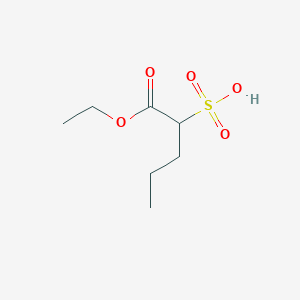
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)